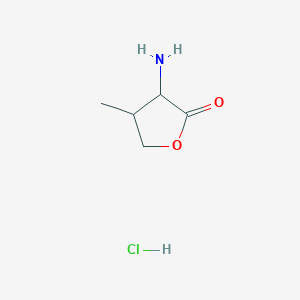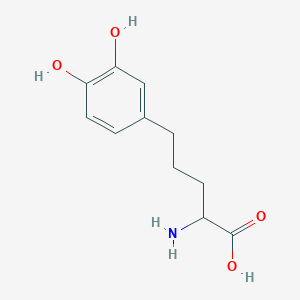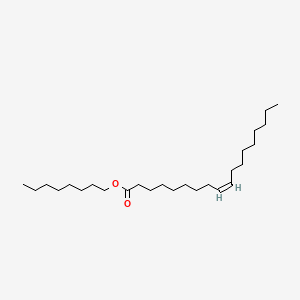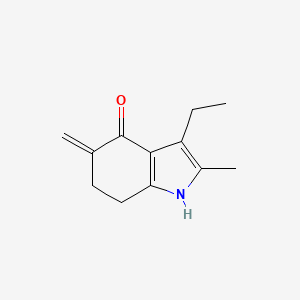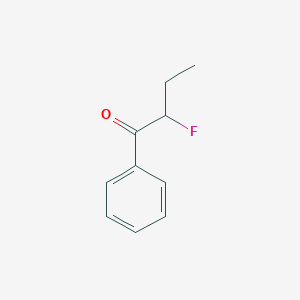
Fluorobutyrophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluorobutyrophenone, also known as 4’-fluorobutyrophenone, is an organic compound with the molecular formula C10H11FO. It is a derivative of butyrophenone, where a fluorine atom is substituted at the para position of the phenyl ring. This compound is a colorless liquid and is known for its applications in various fields, including medicinal chemistry and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions: Fluorobutyrophenone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of fluorobenzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product’s purity .
化学反应分析
Types of Reactions: Fluorobutyrophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 4’-fluorobenzoic acid.
Reduction: 4’-fluorobutanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Fluorobutyrophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of fluorobutyrophenone and its derivatives often involves the antagonism of central dopamine (D2) receptors. This action is similar to other butyrophenone derivatives, which are known to exert antipsychotic effects by blocking dopamine receptors in the brain. Additionally, this compound may interact with serotonin and histamine receptors, contributing to its overall pharmacological profile .
相似化合物的比较
Fluorobutyrophenone can be compared with other butyrophenone derivatives such as:
Haloperidol: A widely used antipsychotic drug with a similar mechanism of action.
Benperidol: Known for its high potency as an antipsychotic agent.
Droperidol: Used as an antiemetic and for sedation in surgical procedures.
Uniqueness: this compound’s unique feature is the presence of a fluorine atom, which can significantly alter its pharmacokinetic and pharmacodynamic properties compared to non-fluorinated butyrophenones. This fluorine substitution can enhance the compound’s metabolic stability and receptor binding affinity, making it a valuable compound for further research and development .
属性
分子式 |
C10H11FO |
|---|---|
分子量 |
166.19 g/mol |
IUPAC 名称 |
2-fluoro-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H11FO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI 键 |
MBNBAODMHRPUKN-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)C1=CC=CC=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


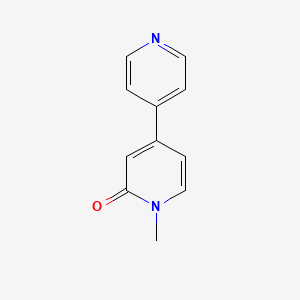
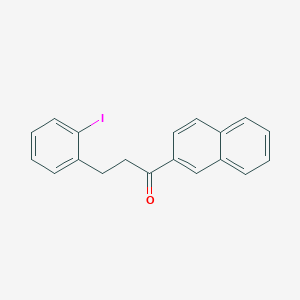
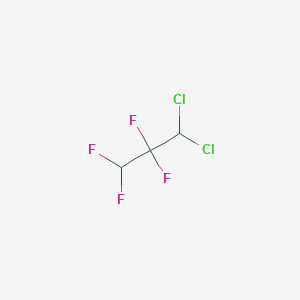
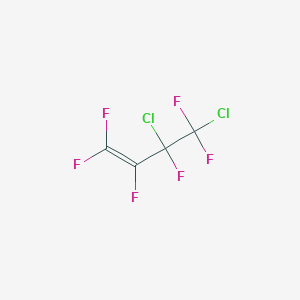
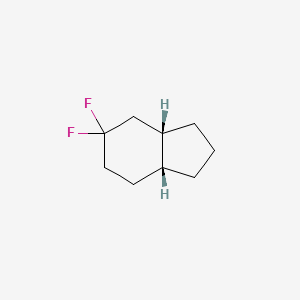
![8-Cyclopentyl-5-methylpyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione](/img/structure/B13424235.png)
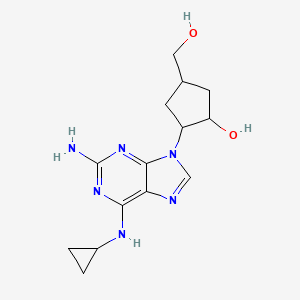
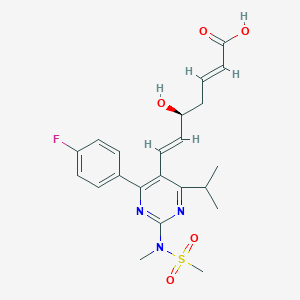
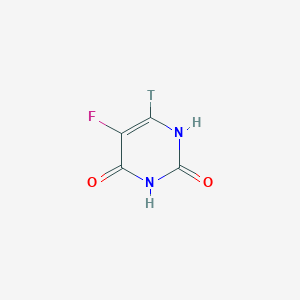
![N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine](/img/structure/B13424250.png)
